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Compound of Interest

Compound Name: GPV574

Cat. No.: B12041883 Get Quote

An extensive search for preclinical data on GPV574 did not yield any publicly available

information. As such, a direct comparison with OTX015 cannot be provided. The following

guide offers a comprehensive overview of the preclinical performance of OTX015 (birabresib,

MK-8628), a well-characterized BET inhibitor, in various cancer models.

OTX015 is a potent, orally bioavailable small molecule that targets the Bromodomain and

Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins

are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC.

[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, OTX015

disrupts their interaction with chromatin, leading to the downregulation of target gene

expression and subsequent anti-tumor effects.[2] Preclinical studies have demonstrated the

broad-spectrum anti-cancer activity of OTX015 across a range of hematological malignancies

and solid tumors.

Mechanism of Action and Signaling Pathways
OTX015 exerts its anti-cancer effects by modulating several critical signaling pathways. Its

primary mechanism involves the inhibition of BET proteins, which act as scaffolds for

transcriptional machinery. This leads to the suppression of oncogenic transcriptional programs.

A key target of OTX015 is the MYC family of oncoproteins (c-MYC, MYCN), which are

frequently overexpressed in various cancers and are highly dependent on BET protein function

for their expression.[3][4] In numerous preclinical models, OTX015 has been shown to

effectively downregulate MYC expression, leading to cell cycle arrest and apoptosis.[3]
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Beyond MYC, OTX015 has been demonstrated to impact other crucial cancer-related

pathways, including:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In models of B-cell

lymphomas, OTX015 has been shown to target the NF-κB signaling pathway.[4][5][6]

JAK/STAT (Janus kinase/signal transducer and activator of transcription): OTX015 has also

been observed to affect the JAK/STAT pathway in certain cancer models.[4][5][6]

Cell Cycle Regulation: By downregulating key cell cycle regulators, OTX015 can induce cell

cycle arrest, primarily at the G1 phase.[3]
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Caption: Mechanism of action of OTX015 as a BET inhibitor.

Performance in Preclinical Cancer Models
The anti-tumor activity of OTX015 has been evaluated in a wide array of in vitro and in vivo

preclinical cancer models.

In Vitro Activity
OTX015 has demonstrated potent anti-proliferative effects across a diverse panel of cancer cell

lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are

summarized in the table below for various cancer types.
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Cancer Type Cell Lines
Reported IC50
Range (nM)

Reference

Hematological

Malignancies

Acute Myeloid

Leukemia (AML)
Various 50 - 500 [7]

Diffuse Large B-cell

Lymphoma (DLBCL)
Various 100 - 1000 [4][5][6]

Multiple Myeloma

(MM)
Various 150 - 800 [5]

Solid Tumors

Non-Small Cell Lung

Cancer (NSCLC)
H3122, H2228 50 - 200 [3]

Glioblastoma Various 100 - 500 [8]

Neuroblastoma Various 37 - >1000 [8]

Ependymoma Various 142.6 - 448.6 [8]

In Vivo Activity
In vivo studies using xenograft and patient-derived xenograft (PDX) models have further

substantiated the anti-tumor efficacy of OTX015.
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Cancer Model Animal Model
Dosing
Regimen

Outcome Reference

Diffuse Large B-

cell Lymphoma

(DLBCL)

Xenograft (SU-

DHL-2)

50 mg/kg, oral,

daily

Significant tumor

growth inhibition
[2]

Non-Small Cell

Lung Cancer

(NSCLC)

Xenograft

(H3122)

50 mg/kg, oral,

daily

Tumor growth

inhibition and

downregulation

of stemness

markers

[3]

Ependymoma Orthotopic
50 mg/kg, oral,

twice daily

Significantly

prolonged

survival

[8]

Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical

evaluation of OTX015.

Cell Viability Assays
Method: Cancer cell lines are seeded in 96-well plates and treated with increasing

concentrations of OTX015 for a specified duration (typically 72 hours). Cell viability is

assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or CellTiter-Glo®.

Data Analysis: The absorbance or luminescence is measured and normalized to untreated

controls to determine the percentage of viable cells. IC50 values are calculated by fitting the

data to a dose-response curve.

Western Blotting
Method: Cells are treated with OTX015 for a defined period, after which cell lysates are

prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed

with primary antibodies against target proteins (e.g., MYC, BRD4, PARP).
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Data Analysis: Protein bands are visualized using chemiluminescence, and band intensities

are quantified to determine changes in protein expression levels relative to a loading control

(e.g., GAPDH, β-actin).

In Vivo Tumor Models
Method: Immunocompromised mice are subcutaneously or orthotopically implanted with

cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and

control groups. OTX015 is administered orally at a specified dose and schedule.

Data Analysis: Tumor volume is measured regularly using calipers. At the end of the study,

tumors are excised and weighed. For survival studies, the time to a predetermined endpoint

is recorded.
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Caption: Preclinical evaluation workflow for OTX015.
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The preclinical data for OTX015 robustly support its potent anti-tumor activity across a

spectrum of cancer types. Its well-defined mechanism of action, centered on the inhibition of

BET proteins and the subsequent downregulation of key oncogenic drivers like MYC, provides

a strong rationale for its clinical development. The in vitro and in vivo studies consistently

demonstrate that OTX015 can inhibit cancer cell proliferation, induce cell cycle arrest and

apoptosis, and suppress tumor growth in animal models. These findings have paved the way

for the clinical investigation of OTX015 as a promising epigenetic therapy for cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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